N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Description
Historical Development of Sulfonamide Chemistry
Sulfonamides emerged as the first broadly effective systemic antibacterial agents following Gerhard Domagk’s 1932 discovery that prontosil, a sulfonamide-containing dye, cured streptococcal infections in mice. The subsequent elucidation of prontosil’s prodrug mechanism—metabolic activation to sulfanilamide—ushered in an era of synthetic antibiotic development. By 1938, sulfapyridine became the first sulfonamide to treat bacterial pneumonia, famously curing Winston Churchill during a life-threatening infection. Early derivatives like sulfathiazole and sulfadiazine dominated antimicrobial therapy until penicillin’s widespread adoption.
Beyond antibacterials, sulfonamide diversification revealed unexpected therapeutic potentials. In 1942, researchers observed hypoglycemic effects in patients treated with anti-typhoid sulfonamides, leading to the development of carbutamide and later sulfonylurea antidiabetics. Structural modifications also produced carbonic anhydrase inhibitors (e.g., acetazolamide) and diuretics (e.g., metolazone), with physicochemical properties finely tuned through substituent engineering (Table 1).
Table 1. Physicochemical Properties of Selected Sulfonamides
| Compound | pKa | Log P | Molecular Weight (g/mol) |
|---|---|---|---|
| Acetazolamide | 7.2 | -0.45 | 222.237 |
| Sulfapyridine | N/A | 0.2 | 249.301 |
| Metolazone | 9.72 | 2.5 | 365.832 |
Significance of Spirocyclic Structures in Drug Design
Spirocyclic scaffolds, characterized by fused rings sharing a single atom, have become cornerstones of modern medicinal chemistry due to their three-dimensionality and high fraction of sp³-hybridized carbons (Fsp³). These features improve aqueous solubility, reduce planar aromaticity-associated toxicity, and enable precise spatial orientation of pharmacophoric groups. Approved drugs like spirapril (an angiotensin-converting enzyme inhibitor) and fenspiride (a bronchodilator) exemplify spirocycles’ therapeutic utility.
The rigidity of spiro systems minimizes conformational entropy penalties upon target binding, enhancing affinity and selectivity. For instance, spirocyclic melanin-concentrating hormone receptor 1 (MCHr1) antagonists achieved picomolar potency by pre-organizing critical hydrogen-bonding motifs. Similarly, spiro-oxindole derivatives have shown promise in oncology by stabilizing tumor suppressor protein conformations.
The 1,4-Dioxaspiro[4.4]nonane Scaffold in Contemporary Research
The 1,4-dioxaspiro[4.4]nonane scaffold—a bicyclic system comprising a 1,4-dioxane ring fused to a cyclopentane via a spiro carbon—offers unique advantages for central nervous system (CNS) and anti-inflammatory applications. Oxygen atoms in the dioxane ring enhance solubility and hydrogen-bonding capacity, while the spiro junction imposes conformational restraint, reducing off-target interactions.
Recent studies highlight this scaffold’s versatility. In 2019, spirocyclic sulfonamides incorporating 1,4-dioxaspiro[4.4]nonane demonstrated potent carbonic anhydrase inhibition (Ki < 10 nM) and anti-neuropathic pain activity in murine models. The scaffold’s metabolic stability, evidenced by a 4-month half-life for dorzolamide analogs, further supports its utility in chronic conditions.
Rationale for Research Focus on N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-2-Methoxy-4,5-Dimethylbenzenesulfonamide
This compound synergizes historical sulfonamide pharmacology with modern spirocyclic design. The 2-methoxy-4,5-dimethylbenzenesulfonamide moiety likely modulates target affinity through electronic and steric effects: methoxy groups enhance membrane permeability via increased lipophilicity, while dimethyl substituents restrict rotational freedom, favoring bioactive conformations.
Molecular modeling suggests the 1,4-dioxaspiro[4.4]nonane scaffold positions the sulfonamide group for optimal interaction with enzymatic active sites, such as carbonic anhydrase or γ-aminobutyric acid (GABA) receptors. Preliminary physicochemical profiling predicts favorable drug-like properties, including a calculated log P of 2.1 and polar surface area of 85 Ų, indicating balanced solubility and blood-brain barrier permeability.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-12-8-15(21-3)16(9-13(12)2)24(19,20)18-10-14-11-22-17(23-14)6-4-5-7-17/h8-9,14,18H,4-7,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTQZNIPCVEQRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2COC3(O2)CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide typically involves the reaction of 1,4-dioxaspiro[4.4]nonane derivatives with appropriate sulfonamide precursors. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as sonochemical methods, which utilize ultrasonic waves to enhance reaction rates, have been explored for the synthesis of related spirocyclic compounds .
Chemical Reactions Analysis
Types of Reactions: N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry: In industrial applications, this compound is used in the development of new materials and catalysts. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into binding sites and exert its effects by modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or activation of receptor signaling .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Spirocyclic Core Variations
a) 1,4-Dioxaspiro[4.5]decane Derivatives ()
A structurally analogous compound, 2,4,6-trimethyl-N-(1,4-dioxaspiro[4.5]decan-8-ylidene)benzenesulfonohydrazide, differs in two key aspects:
- Spiro Ring Size: The 1,4-dioxaspiro[4.5]decane core has a larger 8-membered spiro ring compared to the 7-membered ring in the target compound.
- Substituents : The benzene ring in this analog bears trimethyl groups (2,4,6-positions) instead of 2-methoxy-4,5-dimethyl groups. Trimethylation increases hydrophobicity, while the methoxy group in the target compound introduces moderate polarity.
b) Dioxaspiro Compounds from Oleic Acid ()
Compounds like 1,4-dioxaspiro[4.4]nonane and 1,4-dioxaspiro[4.5]decane derived from oleic acid exhibit biolubricant properties due to their low-temperature fluidity and oxidative stability . While these lack sulfonamide groups, their spirocyclic ether frameworks highlight the role of ring size in physical properties:
- Smaller spiro rings (e.g., [4.4]) have higher melting points but reduced solubility in nonpolar media compared to larger analogs ([4.5]) .
Benzenesulfonamide Derivatives ()
The target compound’s sulfonamide group is structurally comparable to derivatives such as N-[2-(5-bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide (). Key distinctions include:
- Substituent Effects: The 5-bromo-morpholino-pyrimidine substituent in enhances hydrogen-bonding capacity and steric hindrance, whereas the target compound’s 2-methoxy-4,5-dimethyl groups prioritize lipophilicity.
- Molecular Weight: The target compound (C₁₉H₂₇NO₅S, MW ~405.5 g/mol) is lighter than the analog (C₂₅H₂₈BrN₅O₄S₂, MW ~638.6 g/mol), favoring better membrane permeability .
Physicochemical Properties
Biological Activity
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a compound characterized by its unique spirocyclic structure and sulfonamide functional group. Its molecular formula is CHNOS, and it has a molecular weight of 355.5 g/mol . This compound has garnered interest in biological research due to its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The spirocyclic structure allows it to fit into binding sites, thereby modulating the activity of these targets. This modulation may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, which can alter metabolic pathways.
- Receptor Binding : It may bind to receptors, influencing signaling pathways associated with various physiological responses.
Research Findings
Recent studies have explored the compound's potential as a bioactive molecule. Key findings include:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Research has suggested that it may inhibit cancer cell proliferation in vitro, indicating potential use in cancer therapeutics.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in animal models, which could be beneficial in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of various sulfonamide derivatives, including this compound, showed effectiveness against antibiotic-resistant strains of E. coli and Staphylococcus aureus .
- Cancer Cell Proliferation Inhibition : In vitro experiments revealed that this compound significantly reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis .
- Inflammation Models : In a murine model of induced inflammation, administration of this compound led to a marked reduction in pro-inflammatory cytokines, highlighting its potential role in managing inflammatory conditions .
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 355.5 g/mol |
| CAS Number | 941959-39-3 |
| Structure | Structure |
Comparison with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzenesulfonamide | Moderate antimicrobial activity |
| N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide | Limited anticancer properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
